VU0483605

概要

説明

VU0483605は、代謝型グルタミン酸受容体サブタイプ1(mGlu1)の強力で選択的な正の異種性調節剤です。 この化合物は、ヒトおよびラットのmGlu1受容体において有意な活性を示しており、有効濃度はそれぞれ390および356ナノモルです 。 This compoundは、血液脳関門を透過する能力で知られており、神経科学研究において貴重なツールとなっています .

準備方法

合成ルートと反応条件

VU0483605の合成には、コア構造の調製から始まり、さまざまな官能基の導入に至るまで、複数のステップが含まれます。主要なステップには以下が含まれます。

コア構造の形成: コア構造は、一連の縮合および環化反応によって合成されます。

官能基の導入: クロロ基やピリジンカルボキサミド基などのさまざまな官能基は、置換反応によって導入されます。

工業生産方法

This compoundの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。プロセスには以下が含まれます。

バッチ処理: 縮合および環化反応を行うために、大規模なバッチ反応器が使用されます。

連続フロー処理: 効率と収率を向上させるために、特定のステップに連続フロー反応器が採用される場合があります。

精製と品質管理: 高度な精製技術と厳格な品質管理により、最終生成物の均一性と純度が確保されます.

化学反応の分析

反応の種類

VU0483605は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、酸化された誘導体を形成することができます。

還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用できます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物は、官能基が修飾されたthis compoundのさまざまな誘導体を含み、さらなる研究開発に使用できます .

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用を持っています。

科学的研究の応用

Schizophrenia Research

VU0483605 has shown promise in preclinical models of schizophrenia. It has been noted to restore glutamate-mediated calcium signaling deficits observed in mutant cell models associated with schizophrenia. This suggests that this compound may ameliorate some cognitive and behavioral symptoms linked to the disorder .

- Case Study : In rodent models, this compound demonstrated the ability to reverse amphetamine-induced hyperactivity, a behavior predictive of antipsychotic efficacy. These findings indicate its potential as a therapeutic agent for managing psychotic symptoms .

Neuroprotection

Research indicates that mGluR1 activation can provide neuroprotective effects. This compound's modulation of mGluR1 may help reduce neuronal death following ischemic events by enhancing synaptic plasticity and reducing excitotoxicity associated with increased calcium influx through AMPA receptors .

- Case Study : In models of cerebral ischemia, compounds that activate mGluR1 have been shown to prevent neuronal damage, suggesting that this compound could be beneficial in developing treatments for stroke or traumatic brain injury .

Cognitive Enhancement

Studies have explored the effects of this compound on cognitive functions such as learning and memory. By potentiating mGluR1 signaling, it may enhance synaptic plasticity crucial for memory formation.

作用機序

VU0483605は、mGlu1受容体の正の異種性調節剤として作用します。受容体の異種性部位に結合し、受容体の天然リガンドであるグルタミン酸に対する応答を強化します。 この調節により、カルシウム動員やイノシトールモノホスフェートの蓄積など、下流のシグナル伝達経路の活性化が促進されます 。 この化合物は、mGlu4などの他のサブタイプに影響を与えることなく、mGlu1受容体を選択的に標的とする能力により、その特異性と潜在的な治療価値が強調されます .

類似の化合物との比較

類似の化合物

Ro67-4853: 同様の効力を有する、mGlu1の別の正の異種性調節剤です.

CPCCOEt: mGlu1の選択的な非競合的アンタゴニストです.

VU6005649: mGlu7およびmGlu8受容体のアゴニストです.

独自性

This compoundは、mGlu1受容体に対する高い選択性と効力、および血液脳関門を透過する能力により際立っています。 他のいくつかの調節剤とは異なり、mGlu4受容体に対して活性は示さず、研究のためのより標的化された、特異的なツールとなっています .

類似化合物との比較

Similar Compounds

Ro67-4853: Another positive allosteric modulator of mGlu1 with similar efficacy.

CPCCOEt: A selective non-competitive antagonist of mGlu1.

VU6005649: An agonist of mGlu7 and mGlu8 receptors.

Uniqueness

VU0483605 stands out due to its high selectivity and potency for mGlu1 receptors, as well as its ability to penetrate the blood-brain barrier. Unlike some other modulators, it does not exhibit activity against mGlu4 receptors, making it a more targeted and specific tool for research .

生物活性

VU0483605 is a compound that functions as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). This compound has garnered attention in neuroscience due to its potential therapeutic applications, particularly in treating psychiatric disorders such as schizophrenia. The following sections detail the biological activity of this compound, including its pharmacological profile, research findings, and case studies.

Pharmacological Profile

This compound exhibits significant activity as a PAM for mGlu1 receptors. The compound has been characterized by various studies that provide insights into its efficacy and mechanism of action.

Key Characteristics:

- Efficacy : this compound shows potent mGlu1 PAM activity with an effective concentration (EC50) of approximately 390 nM in human receptors and 356 nM in rat receptors .

- Selectivity : The compound demonstrates selectivity for mGlu1 over other metabotropic glutamate receptors, such as mGlu4, where it shows no significant activity (EC50 > 10 μM) .

- Mechanism of Action : this compound enhances glutamate-mediated signaling through mGlu1 receptors, which may contribute to its potential therapeutic effects in cognitive enhancement and antipsychotic-like activity .

Research Findings

Several studies have investigated the biological effects of this compound, particularly its impact on behavior in animal models relevant to schizophrenia.

Behavioral Studies:

- Cognition Enhancement : In rodent models, this compound has been shown to improve performance in tasks assessing cognitive functions, such as the Morris water maze and novel object recognition tests. These enhancements suggest a role for mGlu1 modulation in cognitive processes .

- Antipsychotic-Like Effects : The compound has demonstrated efficacy in reducing hyperlocomotion induced by NMDA receptor antagonists, a common model for studying antipsychotic effects. This suggests that this compound may mitigate symptoms associated with psychosis .

Comparative Data Table

| Compound | Target Receptor | EC50 (nM) | Effects on Behavior |

|---|---|---|---|

| This compound | mGlu1 | 390 | Enhances cognition; reduces hyperlocomotion |

| VU0409551 | mGlu5 | 100 | Antipsychotic-like; cognition-enhancing |

| FTIDC | mGlu2 | N/A | Ameliorates methamphetamine-induced deficits |

Case Studies

Case studies exploring the therapeutic potential of this compound have highlighted its role in modulating synaptic plasticity and cognitive functions.

Case Study Insights:

- Synaptic Plasticity : Research indicates that this compound can enhance long-term potentiation (LTP) at synapses, which is critical for learning and memory processes. This effect is particularly relevant in models of cognitive deficits associated with schizophrenia .

- Rescue of Cognitive Deficits : In serine racemase knockout mice, which model aspects of schizophrenia-related cognitive impairment, administration of this compound restored deficits in contextual fear conditioning and synaptic plasticity .

特性

IUPAC Name |

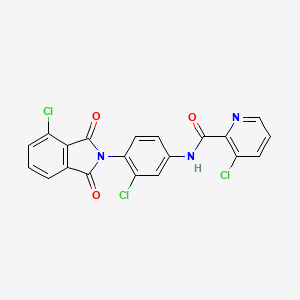

3-chloro-N-[3-chloro-4-(4-chloro-1,3-dioxoisoindol-2-yl)phenyl]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Cl3N3O3/c21-12-4-1-3-11-16(12)20(29)26(19(11)28)15-7-6-10(9-14(15)23)25-18(27)17-13(22)5-2-8-24-17/h1-9H,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQXPBKPTGWZCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)N(C2=O)C3=C(C=C(C=C3)NC(=O)C4=C(C=CC=N4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Cl3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。